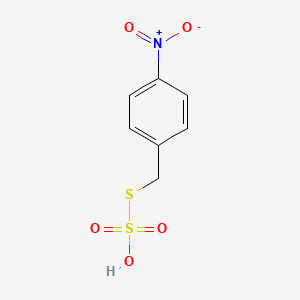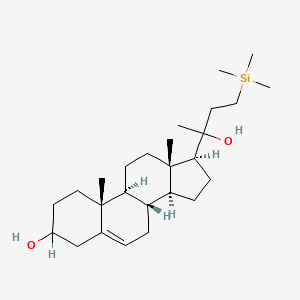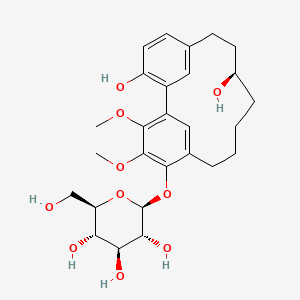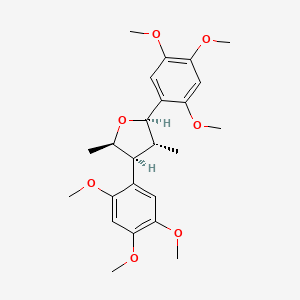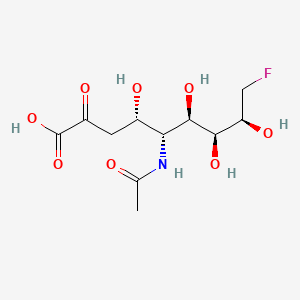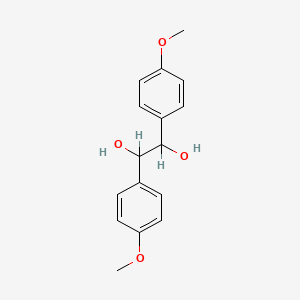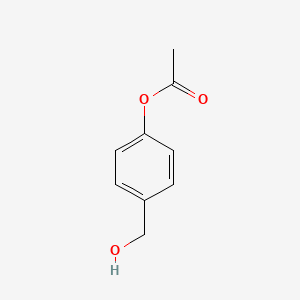
4-乙酰氧基苄醇
概述
描述
Synthesis Analysis
p-Acetoxybenzyl alcohol can be synthesized through various routes, including the oxidation of p-nitrobenzyl alcohol to p-nitrobenzaldehyde with good selectivity using hydrogen peroxide and nickel/silica as catalysts in acetonitrile (Rahman et al., 2008). Another method involves the oxidative removal of p-methylbenzyl protections of alcohols, showcasing the versatility of protective group strategies in organic synthesis (Ikeuchi et al., 2019).
Molecular Structure Analysis
The molecular structure of p-Acetoxybenzyl alcohol and its derivatives plays a critical role in its reactivity and application in synthesis. Studies on similar compounds, like hydroxybenzyl alcohols, reveal insights into their structural effects on chemical reactivity and stability. For instance, the reaction of p-hydroxybenzyl alcohol with hydroxyl radicals has been studied, providing a mechanism that is crucial for understanding the stability and reactivity of similar compounds (Li et al., 2001).
Chemical Reactions and Properties
The chemical properties of p-Acetoxybenzyl alcohol allow it to undergo various reactions, including selective oxidation and deprotection processes. For example, the selective oxidation of p-nitrobenzyl alcohol to p-nitrobenzaldehyde and the efficient protocol for the cleavage of p-methoxybenzyl ethers demonstrate the compound's versatility in organic synthesis (Rahman et al., 2008; Sharma et al., 2003).
科学研究应用
有机合成中间体
4-乙酰氧基苄醇: 作为各种有机化合物的合成中间体。它的乙酰氧基可以被其他官能团取代,使其成为构建更复杂分子的通用构建块。 该化合物在合成药物、农用化学品和聚合物方面特别有用 .
光固化树脂
在材料科学领域,4-乙酰氧基苄醇用于光固化树脂的配制。 这些树脂对于 3D 打印技术至关重要,它们在暴露于光线下会硬化,从而允许逐层精确构建三维物体 .
电化学应用
最近的研究探索了苄醇衍生物,包括4-乙酰氧基苄醇,在电化学应用中的使用。 例如,它可用于电化学氧化过程以生产高纯度苯甲醛,苯甲醛是香料和香精行业中的一种有价值的化学物质 .
化学研究和教育
作为一种具有明确性质的化合物,如熔点、密度和折射率,4-乙酰氧基苄醇在化学研究和教育实验室中用于演示各种化学反应和合成技术 .
分析化学
4-乙酰氧基苄醇: 可用作分析化学中的标准或参考化合物,特别是在色谱法和质谱法中,以帮助识别和量化样品中的其他物质 .
先进的电池科学
在先进电池技术的发展中,4-乙酰氧基苄醇可用于合成电解质成分或作为可以促进电池内离子传输的溶剂 .
生物制药生产
该化合物在生物制药生产中的作用正在兴起,特别是在药物中间体的合成中。 它能够进行各种化学反应,使其成为生产药物所需的复杂分子的候选者 .
受控环境和洁净室解决方案
最后,4-乙酰氧基苄醇用于受控环境和洁净室解决方案,其中它的特性可以被利用在配制清洁剂或涂层中,这些清洁剂或涂层可以安全地用于敏感环境 .
作用机制
While specific information on the mechanism of action of p-Acetoxybenzyl alcohol was not found, it is known that alcohols in general can have a profound neurological impact, leading to various behavioral and biological alterations . They can affect several neurotransmitter receptors and have an indirect effect on the limbic and opioid systems .
安全和危害
属性
IUPAC Name |
[4-(hydroxymethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMVNGWJGSSDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212414 | |
| Record name | p-Acetoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6309-46-2 | |
| Record name | p-Acetoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6309-46-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Acetoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Acetoxybenzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVR9D9HM52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of p-acetoxybenzyl alcohol in the context of these research papers?
A1: p-Acetoxybenzyl alcohol is utilized as a versatile linker molecule bound to aminomethyl polystyrene resin. [, , , ] This resin-bound linker system facilitates the synthesis of various phosphorylated carbohydrates and nucleosides.
Q2: How does the p-acetoxybenzyl alcohol linker contribute to the selectivity of phosphorylation?
A2: The structure of the p-acetoxybenzyl alcohol linker, when attached to the solid-phase resin and subsequently reacted with phosphitylating reagents, creates a sterically hindered environment. [, ] This steric hindrance favors the reaction with the most reactive hydroxyl group of unprotected nucleosides, leading to regioselective monophosphorylation.
Q3: What is the significance of the "trapped linker" mentioned in the cleavage step?
A3: After acidic cleavage, the p-acetoxybenzyl alcohol linker remains attached to the resin, effectively "trapping" it. [, ] This trapping allows for easy separation of the desired phosphorylated product from the solid support via filtration. Additionally, the trapped linker on the resin can be further modified and potentially reused in subsequent synthetic cycles.
Q4: Can you provide an example of a specific reaction scheme where p-acetoxybenzyl alcohol plays a crucial role?
A4: In the synthesis of nucleoside β-triphosphates, the p-acetoxybenzyl alcohol linker on aminomethyl polystyrene resin is reacted with a β-triphosphitylating reagent. [] Unprotected nucleosides then react with this resin-bound reagent, followed by oxidation and deprotection steps. Finally, acidic cleavage releases the desired 5'-O-β-triphosphorylated nucleoside product, leaving the linker trapped on the resin.
Q5: What advantages does the use of p-acetoxybenzyl alcohol provide in solid-phase synthesis compared to other approaches?
A5: The p-acetoxybenzyl alcohol linker offers several advantages:
- Simplified purification: The linker's cleavage mechanism allows for easy separation of the final product from the resin. []
- High regioselectivity: The linker creates a steric environment on the resin, favoring reactions at specific sites on the target molecules. [, ]
- Potential for reusability: The trapped linker on the resin after cleavage can potentially be modified and reused. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

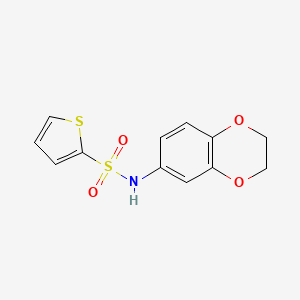
![N-[1-(4-methylphenyl)-5-benzimidazolyl]acetamide](/img/structure/B1216252.png)
![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylbutanediamide](/img/structure/B1216253.png)

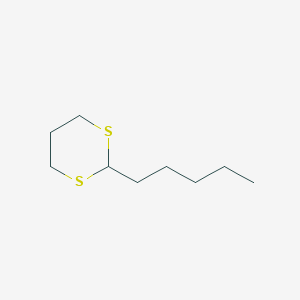

![4-[2-(Dimethylamino)ethyl]aniline](/img/structure/B1216262.png)
